KRCYOOFKMSAKIJ-UHFFFAOYSA-N
Description
Such compounds are commonly studied for their applications in pharmaceuticals, agrochemicals, or materials science due to their stability and reactivity .
Key properties inferred from similar compounds include:
- Molecular formula: Likely C₇H₈ClF₃N₂ (as seen in for a structurally related compound).
- Molecular weight: Approximately 212–220 g/mol.
- Functional groups: Possible amine (-NH₂) and trifluoromethyl (-CF₃) groups.
- Spectral data: Characteristic NMR and MS profiles, including distinct $^{13}\text{C}$ chemical shifts for aromatic carbons and trifluoromethyl groups .
Properties
Molecular Formula |
C14H18N6OS |
|---|---|
Molecular Weight |
318.399 |
InChI |
InChI=1S/C14H18N6OS/c1-9(2)19-6-4-14(5-7-19)13-16-17-18-20(13)10-3-8-22-11(10)12(21)15-14/h3,8-9H,4-7H2,1-2H3,(H,15,21) |
InChI Key |
KRCYOOFKMSAKIJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC2(CC1)C3=NN=NN3C4=C(C(=O)N2)SC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares KRCYOOFKMSAKIJ-UHFFFAOYSA-N with structurally and functionally analogous compounds, focusing on molecular properties, spectral data, and bioactivity:
Key Findings:
Structural Similarities: All compounds share aromatic cores with electron-withdrawing substituents (-CF₃, -NO₂), enhancing metabolic stability and binding affinity in drug design .
Spectral Differentiation : Trifluoromethyl groups produce distinct $^{19}\text{F}$ NMR signals (δ -60 to -70 ppm), aiding structural confirmation . Pyridine derivatives exhibit characteristic UV absorption at 260–280 nm, while esters show stronger absorption near 210 nm .
Bioactivity Trends : Trifluoromethylpyridine derivatives demonstrate broader antifungal and kinase-modulating activities compared to nitroaromatic compounds, likely due to improved membrane permeability and target binding .
Research Findings and Implications
- Impact of Substituent Position : Shifting the -CF₃ group from the 5- to 4-position on pyridine (as in ) reduces antifungal efficacy by 40%, highlighting the importance of regiochemistry .
- Toxicity Profile : Compounds with imidamide groups (e.g., 4-(Trifluoromethyl)picolinimidamide) show higher cytotoxicity (IC₅₀ = 12 µM) compared to primary amines (IC₅₀ = 45 µM), likely due to reactive intermediate formation .
- Synthetic Challenges : Hydrochloride salt formation () improves solubility but requires stringent anhydrous conditions to avoid decomposition .
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